molecular formula C21H15ClN4S2 B12805232 Benzothiazole, 2,2'-(o-chlorobenzylidenediimino)di- CAS No. 96733-55-0

Benzothiazole, 2,2'-(o-chlorobenzylidenediimino)di-

Cat. No.: B12805232
CAS No.: 96733-55-0
M. Wt: 423.0 g/mol
InChI Key: SJSQHRNOQKHIIE-UHFFFAOYSA-N
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Description

Benzothiazole, 2,2’-(o-chlorobenzylidenediimino)di- is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chlorobenzylidene group attached to the benzothiazole moiety. Benzothiazoles are known for their diverse biological and industrial applications, making them a significant area of study in synthetic and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole, 2,2’-(o-chlorobenzylidenediimino)di- typically involves the condensation of 2-aminobenzenethiol with o-chlorobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the benzothiazole ring. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are increasingly being used. These methods not only reduce the reaction time but also enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2,2’-(o-chlorobenzylidenediimino)di- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives. These products have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

Benzothiazole, 2,2’-(o-chlorobenzylidenediimino)di- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzothiazole, 2,2’-(o-chlorobenzylidenediimino)di- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as BCL-2, which are involved in the regulation of apoptosis. By binding to these enzymes, the compound can induce cell death in cancer cells, making it a potential anticancer agent. The pathways involved include the mitochondrial apoptotic pathway, where the compound disrupts the balance between pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazole, 2,2’-(o-chlorobenzylidenediimino)di- stands out due to its unique chlorobenzylidene group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

96733-55-0

Molecular Formula

C21H15ClN4S2

Molecular Weight

423.0 g/mol

IUPAC Name

N,N'-bis(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)methanediamine

InChI

InChI=1S/C21H15ClN4S2/c22-14-8-2-1-7-13(14)19(25-20-23-15-9-3-5-11-17(15)27-20)26-21-24-16-10-4-6-12-18(16)28-21/h1-12,19H,(H,23,25)(H,24,26)

InChI Key

SJSQHRNOQKHIIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(NC2=NC3=CC=CC=C3S2)NC4=NC5=CC=CC=C5S4)Cl

Origin of Product

United States

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